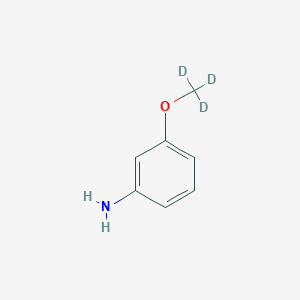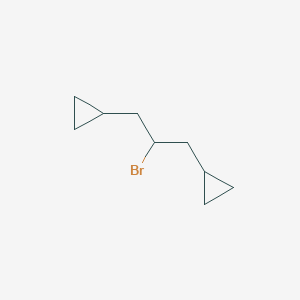![molecular formula C18H24N2O2 B13503189 Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate](/img/structure/B13503189.png)
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a cyanophenyl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate typically involves the reaction of 4-cyanobenzyl chloride with tert-butyl piperidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: Another piperidine derivative with different functional groups.
Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate: A similar compound with a hydroxyl group instead of a cyanophenyl group.
Uniqueness
Tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C18H24N2O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
tert-butyl 3-[(4-cyanophenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-4-5-16(13-20)11-14-6-8-15(12-19)9-7-14/h6-9,16H,4-5,10-11,13H2,1-3H3 |
InChI-Schlüssel |
BVFCJYAFPQORID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
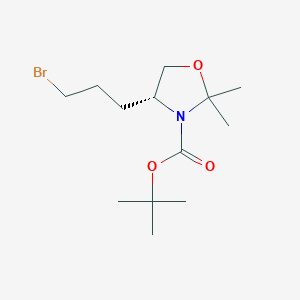
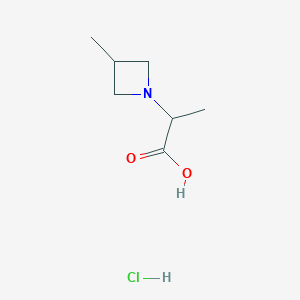
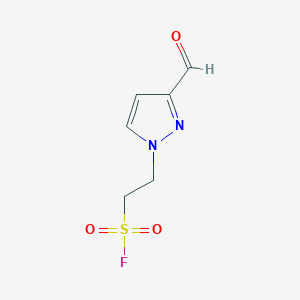
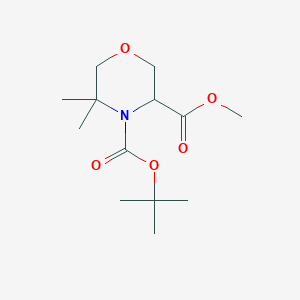
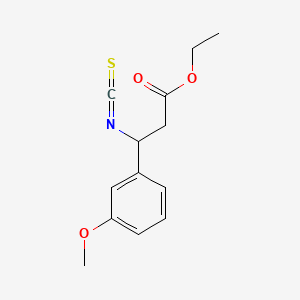

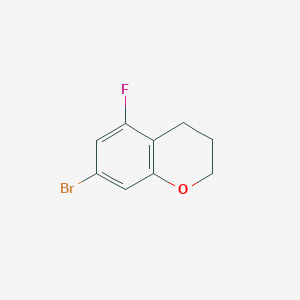
![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
![2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride](/img/structure/B13503180.png)
